4-Chloro-3-methylphenyl methanesulfonate
Overview
Description
4-Chloro-3-methylphenyl methanesulfonate is an organic compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenyl methanesulfonate can be synthesized through the reaction of 4-chloro-3-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include methyl-substituted phenols and other reduced forms.
Scientific Research Applications
4-Chloro-3-methylphenyl methanesulfonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: As a potential pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: In the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological studies .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor to 4-chloro-3-methylphenyl methanesulfonate, used in similar applications.
4-Chloro-3,5-dimethylphenol: Another chlorinated phenol derivative with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-5-7(3-4-8(6)9)12-13(2,10)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGDKWFNPBAIPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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